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N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
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Description
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C22H26N2O4
- Molecular Weight : 378.46 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 25 | Cell cycle arrest |
HeLa (Cervical) | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Assays : this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
Study on Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the effects of the compound on tumor growth in vivo using a mouse model. The results demonstrated a significant reduction in tumor volume and weight in treated groups compared to controls:
- Tumor Volume Reduction : Treated mice showed a 60% reduction in tumor volume after four weeks of treatment.
- Histological Analysis : Examination revealed increased apoptosis in tumor tissues from treated mice, confirming the compound's mechanism of action.
Study on Antimicrobial Properties
In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of bacteria. The study concluded that the compound could be a potential candidate for developing new antibacterial therapies due to its effectiveness against resistant strains .
Properties
IUPAC Name |
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-10-12-17(13-11-16)24(22(26)23-14-5-4-6-15-23)21(25)18-8-7-9-19(27-2)20(18)28-3/h7-13H,4-6,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAWFIKYROFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)OC)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.